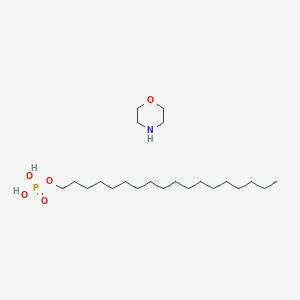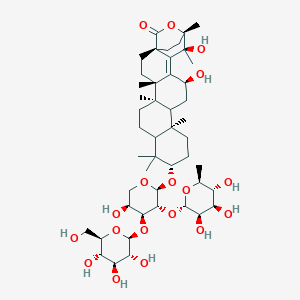
RALA peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RALA peptide is a cationic amphipathic peptide known for its ability to form nanoparticles with anionic entities such as nucleic acids. This peptide has gained significant attention due to its potential in gene delivery and therapeutic applications. The peptide sequence of RALA is designed to facilitate cellular uptake and endosomal escape, making it an effective delivery system for various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RALA peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is reacted with protected amino acids in the presence of coupling reagents. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
RALA peptide primarily undergoes ionic interactions with anionic molecules, forming stable nanoparticles. These interactions are crucial for its function as a delivery system. The peptide can also participate in electrostatic interactions with negatively charged cell membranes, facilitating cellular uptake .
Common Reagents and Conditions
The formation of RALA-based nanoparticles typically involves mixing the peptide with anionic entities such as nucleic acids or gold nanoparticles. The reaction conditions include adjusting the pH and ionic strength to optimize nanoparticle formation and stability .
Major Products Formed
The major products formed from these reactions are RALA-nucleic acid complexes or RALA-gold nanoparticle complexes. These nanoparticles are characterized by their size, charge, and stability, which are critical for their effectiveness in therapeutic applications .
Wissenschaftliche Forschungsanwendungen
RALA peptide has a wide range of scientific research applications, particularly in the fields of gene therapy, cancer treatment, and drug delivery. It has been used to deliver plasmid DNA, small interfering RNA (siRNA), and other therapeutic agents into cells. The peptide’s ability to enhance the uptake and efficacy of these agents makes it a valuable tool in biomedical research .
Gene Therapy
This compound has been extensively studied for its potential in gene therapy. It can form stable complexes with plasmid DNA, protecting it from degradation and facilitating its delivery into target cells. This makes it a promising candidate for the treatment of genetic disorders .
Cancer Treatment
In cancer research, this compound has been used to deliver therapeutic agents such as gold nanoparticles and siRNA to tumor cells. These nanoparticles can enhance the sensitivity of cancer cells to radiation therapy, improving treatment outcomes .
Drug Delivery
This compound’s ability to form nanoparticles with various therapeutic agents makes it an effective drug delivery system. It has been used to deliver chemotherapeutic drugs, cyclic dinucleotides, and other small molecules, improving their cellular uptake and therapeutic efficacy .
Wirkmechanismus
The mechanism of action of RALA peptide involves its ability to form stable nanoparticles with anionic molecules through ionic interactions. These nanoparticles can readily cross cell membranes and escape endosomes, releasing their cargo into the cytoplasm. The reduction in pH inside the endosome triggers a conformational change in the peptide, enabling it to fuse with the endosomal membrane and release the cargo .
Vergleich Mit ähnlichen Verbindungen
RALA peptide is often compared to other cell-penetrating peptides (CPPs) such as TAT peptide and HALA peptide. While TAT peptide is known for its high transfection efficiency, this compound offers the advantage of lower toxicity and higher stability. HALA peptide, a modified version of RALA with increased histidine content, has shown improved endosomal escape and transfection efficiency .
Similar Compounds
TAT Peptide: Known for its high transfection efficiency but higher toxicity.
HALA Peptide: A modified version of RALA with increased histidine content, offering improved endosomal escape and transfection efficiency.
This compound stands out due to its unique balance of high transfection efficiency, low toxicity, and stability, making it a versatile tool in various scientific research applications.
Eigenschaften
Molekularformel |
C144H248N54O35S |
|---|---|
Molekulargewicht |
3327.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C144H248N54O35S/c1-66(2)54-98(191-114(209)78(19)171-121(216)90(37-28-48-162-139(148)149)184-111(206)75(16)179-132(227)101(57-69(7)8)195-127(222)94(41-32-52-166-143(156)157)186-108(203)72(13)175-125(220)96(43-45-106(199)200)188-119(214)87(145)60-84-62-168-88-35-26-25-34-86(84)88)129(224)176-73(14)109(204)182-89(36-27-47-161-138(146)147)120(215)170-80(21)116(211)193-100(56-68(5)6)131(226)178-77(18)113(208)187-95(42-33-53-167-144(158)159)128(223)197-104(61-85-63-160-65-169-85)135(230)196-102(58-70(9)10)133(228)180-76(17)112(207)185-91(38-29-49-163-140(150)151)122(217)172-79(20)115(210)192-99(55-67(3)4)130(225)177-74(15)110(205)183-92(39-30-50-164-141(152)153)123(218)173-81(22)117(212)194-103(59-71(11)12)134(229)189-93(40-31-51-165-142(154)155)124(219)174-82(23)118(213)198-105(64-234)136(231)190-97(44-46-107(201)202)126(221)181-83(24)137(232)233/h25-26,34-35,62-63,65-83,87,89-105,168,234H,27-33,36-61,64,145H2,1-24H3,(H,160,169)(H,170,215)(H,171,216)(H,172,217)(H,173,218)(H,174,219)(H,175,220)(H,176,224)(H,177,225)(H,178,226)(H,179,227)(H,180,228)(H,181,221)(H,182,204)(H,183,205)(H,184,206)(H,185,207)(H,186,203)(H,187,208)(H,188,214)(H,189,229)(H,190,231)(H,191,209)(H,192,210)(H,193,211)(H,194,212)(H,195,222)(H,196,230)(H,197,223)(H,198,213)(H,199,200)(H,201,202)(H,232,233)(H4,146,147,161)(H4,148,149,162)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)(H4,156,157,166)(H4,158,159,167)/t72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 |
InChI-Schlüssel |
GHWPWGCKSQQQSL-VKNOPYHSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



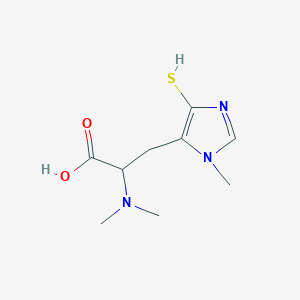
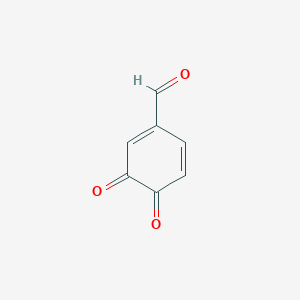

![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)

![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
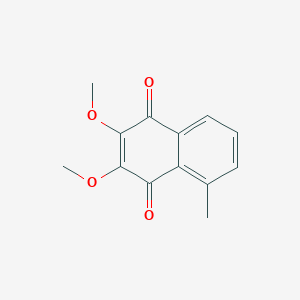
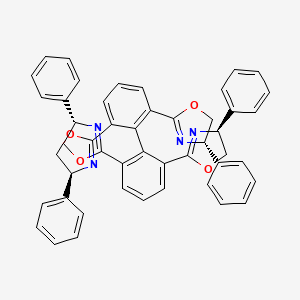
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
